molecular formula C9H8ClNaO3 B164995 MCPA-sodium CAS No. 3653-48-3

MCPA-sodium

Cat. No. B164995
CAS RN: 3653-48-3
M. Wt: 222.6 g/mol
InChI Key: STAPBGVGYWCRTF-UHFFFAOYSA-M
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Patent
US05939584

Procedure details

20 parts (0.1 mol) of 2-methyl-4-chlorophenoxyacetic acid (MCPA) (94.7%) are melted at 130° C. and reacted with 45 parts (0.1 mol, based on 100%) of 8.9% strength sodium hydroxide solution with simultaneous removal of methanol by distillation. After complete removal of methanol by distillation, 23.5 parts of MCPA-sodium of m.p. 227-230° C. are obtained, containing 80.8% MCPA, which corresponds to a yield of 99.7%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([OH:8])=[O:7].[OH-].[Na+:15]>CO>[CH3:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([O-:8])=[O:7].[Na+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1=C(OCC(=O)O)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC(=O)O)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete removal of methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation, 23.5 parts of MCPA-sodium of m.p. 227-230° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC1=C(OCC(=O)[O-])C=CC(=C1)Cl.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.